2,3-Dichloropropionanilide
Overview
Description
2,3-Dichloropropionanilide is a chemical compound with the molecular formula C9H9Cl2NO. It is a position isomer of propanil, a widely used herbicide. This compound is primarily utilized in agricultural settings as a weed-killer, particularly in regions such as the Sahel countries . Its structure consists of a propionanilide backbone with two chlorine atoms attached to the second and third carbon atoms of the propionyl group.
Scientific Research Applications
2,3-Dichloropropionanilide has several applications in scientific research:
Agriculture: Used as a herbicide to control weed growth in crops.
Environmental Studies: Studied for its adsorption and degradation in different soil types, particularly in regions like the Senegal River delta.
Analytical Chemistry: Used as an analytical standard in chromatography techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Phytoremediation: Investigated for its uptake and decomposition in plants, contributing to the understanding of its environmental impact.
Safety and Hazards
Mechanism of Action
Target of Action
2,3-Dichloropropionanilide (DCPA) is a position isomer of propanil, a herbicide widely used in agriculture . The primary targets of DCPA are broadleaf and grassy weeds, including barnyardgrasses . It is absorbed readily and equally by both rice and barnyardgrass .
Mode of Action
DCPA interacts with its targets through a series of metabolic transformations. The oxidative metabolism of DCPA is rapid in rice but slow in barnyardgrass .
Pharmacokinetics
It is known that dcpa is readily absorbed by both rice and barnyardgrass
Result of Action
The result of DCPA’s action is the control of a wide variety of weed species, including barnyardgrasses . DCPA is detoxified rapidly in rice, but accumulates in barnyardgrass to lethal proportions . This difference in detoxification rates is proposed as the primary basis for the selective action of DCPA .
Action Environment
The action of DCPA can be influenced by environmental factors. For example, conditions favoring high growth rates and transpiration increased the percentage of DCPA in the shoots . Additionally, the herbicide’s action may be influenced by the presence of other chemicals in the environment. For instance, the tolerance of rice and other crops to DCPA can be completely eliminated when an insecticide such as carbaryl is present with the herbicide in the crop .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 377.1±32.0 °C and a density of 1.344±0.06 g/cm3 .
Cellular Effects
2,3-Dichloropropionanilide has been found to inhibit the migration and proliferation of DU145 and PC-3 prostate cancer cells induced by serum, insulin, and insulin-like growth factor I (IGF-I) . It also decreases HIF-1α expression, affecting its protein stability .
Molecular Mechanism
It is known to affect multiple signaling pathways in lymphocyte and macrophage, including the inhibition of NF-κB ability .
Temporal Effects in Laboratory Settings
It is known that the compound affects the physical and chemical compositions of soils .
Metabolic Pathways
It is known that the compound is used as a reactant in the synthesis of herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionanilide can be synthesized through the reaction of 2,3-dichloropropionyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,3-Dichloropropionyl chloride+Aniline→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloropropionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilides with various functional groups.
Comparison with Similar Compounds
Propanil (3’,4’-Dichloropropionanilide): Another herbicide with similar structure but different chlorine atom positions.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a different functional group but similar herbicidal properties.
Uniqueness: 2,3-Dichloropropionanilide is unique due to its specific position of chlorine atoms, which affects its chemical reactivity and herbicidal properties. Its selective action in different plant species makes it a valuable compound in agricultural practices .
Properties
IUPAC Name |
2,3-dichloro-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRAQXFGLPUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404876 | |
Record name | 2,3-Dichloropropionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17839-22-4 | |
Record name | 2,3-Dichloropropionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloropropionanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the sorption of 2,3-dichloropropionanilide in soil?
A1: Understanding the sorption behavior of this compound in soil is crucial for several reasons. Firstly, it provides insights into the potential mobility and persistence of this compound in the environment. [] This is particularly relevant considering its structural similarity to propanil, a widely used herbicide, suggesting potential environmental impacts. [] Secondly, studying its interaction with different soil components, like organic matter and clay, helps us understand its fate in various soil types. [] This knowledge is essential for predicting its potential leaching into groundwater or uptake by plants, impacting both environmental and human health.
Q2: How does the adsorption of this compound differ in various soil types?
A2: The research demonstrates that this compound exhibits a specific adsorption pattern depending on the soil type. [] This variation is attributed to the differences in the physical and chemical compositions of the five studied soils from the Mauritanian delta of the Senegal River. [] The study highlights that soils richer in organic matter and clay content tend to exhibit higher adsorption of the compound. [] This finding suggests that soil composition plays a crucial role in the fate and transport of this compound in the environment.
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